![molecular formula C26H22ClN3O5 B2717115 N-(4-chlorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide CAS No. 894561-69-4](/img/structure/B2717115.png)

N-(4-chlorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

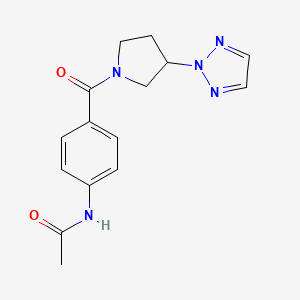

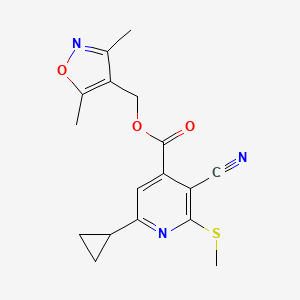

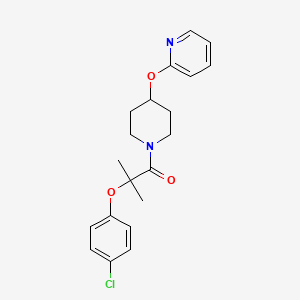

The compound “N-(4-chlorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide” is a complex organic molecule. It is composed of several functional groups, including an acetamide group attached to a 4-chlorophenyl group, a methoxyphenyl group, and a dioxoloquinolin group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, secondary amines like this compound have been synthesized via the N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron .Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via Schiff bases reduction route. These compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, Acetamide, N-(4-chlorophenyl)- has a molecular weight of 169.608 . The compound 7-{[((4-Methoxyphenyl)amino)methyl]-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has properties such as density, melting point, boiling point, etc .Scientific Research Applications

Structural Characterization and Properties

- Spatial Orientation and Anion Coordination : Research on amide derivatives similar to the queried compound explores their spatial orientations and anion coordination capabilities. For example, the study of stretched amides and their salt formations highlights the geometric diversity and interaction potentials of these molecules, such as forming channel-like structures through weak interactions (Kalita & Baruah, 2010).

- Salt and Inclusion Compounds : Investigations into amide-containing isoquinoline derivatives shed light on their ability to form gels or crystalline salts with mineral acids, indicating the structural versatility and potential application in creating novel materials with specific optical properties (Karmakar et al., 2007).

Therapeutic and Biological Activity

- Antimicrobial Agents : Some derivatives have been evaluated for their antimicrobial activities, showing promising antibacterial and antifungal properties against various pathogenic microorganisms. This suggests the potential of such compounds in developing new antimicrobial drugs (Debnath & Ganguly, 2015).

- Antimalarial Activity : The synthesis and evaluation of related compounds for antimalarial activity reveal their potential in treating resistant strains of malaria, with some demonstrating excellent activity in both murine and primate models. This highlights the importance of structural features in enhancing biological activity (Werbel et al., 1986).

Future Directions

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[7-[(4-methoxyanilino)methyl]-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClN3O5/c1-33-21-8-6-19(7-9-21)28-13-17-10-16-11-23-24(35-15-34-23)12-22(16)30(26(17)32)14-25(31)29-20-4-2-18(27)3-5-20/h2-12,28H,13-15H2,1H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHNSPLPTNUHIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=C(C=C5)Cl)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-2-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2717032.png)

![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-(2-methoxyphenyl)urea](/img/structure/B2717033.png)

![7-Azaspiro[3.5]non-2-ene-2-carboxylic acid](/img/structure/B2717034.png)

![Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate](/img/structure/B2717043.png)